

# A Technical Guide to Ethyl 6-acetylpyridine-2-carboxylate: A Versatile Heterocyclic Scaffold

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *Ethyl 6-acetylpyridine-2-carboxylate*

**Cat. No.:** B045832

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethyl 6-acetylpyridine-2-carboxylate** is a strategically important heterocyclic building block in modern organic synthesis and medicinal chemistry. Possessing three distinct and reactive functional groups—a pyridine core, an acetyl moiety, and an ethyl ester—this compound offers a rich platform for the construction of complex molecular architectures. Its unique electronic and steric properties make it an ideal precursor for a diverse range of derivatives, including ligands for coordination chemistry, fused heterocyclic systems, and pharmacologically active agents. This guide provides an in-depth exploration of its synthesis, chemical reactivity, and applications, complete with field-proven experimental protocols and mechanistic insights to empower its effective utilization in research and development.

## Introduction: The Strategic Value of a Trifunctional Pyridine Core

The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science, prized for its ability to engage in hydrogen bonding, coordinate with metals, and serve as a stable aromatic scaffold. **Ethyl 6-acetylpyridine-2-carboxylate**, with its CAS Number 114578-70-0, capitalizes on this core structure by presenting ortho-substituted acetyl and ethyl carboxylate groups. This specific arrangement (2,6-disubstitution) is not merely incidental; it

pre-organizes the molecule for cyclization reactions and allows for the differential manipulation of each functional group to build molecular complexity in a controlled manner.

The true utility of this building block lies in the orthogonal reactivity of its functional handles:

- The Ketone (Acetyl Group): The enolizable protons alpha to the carbonyl offer a site for alkylation, condensation, and cyclization reactions.
- The Ester (Carboxylate Group): This group can be readily hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced to a primary alcohol, providing a gateway to a host of other functionalities.
- The Pyridine Nitrogen: Acts as a mild base and a powerful coordinating site for metal catalysts, influencing the reactivity of the ring and its substituents.

This guide will deconstruct the synthetic potential of this molecule, offering both the foundational knowledge and the practical methodologies required to leverage its full potential.

## Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's physical properties is critical for its effective use in synthesis, including purification and characterization.

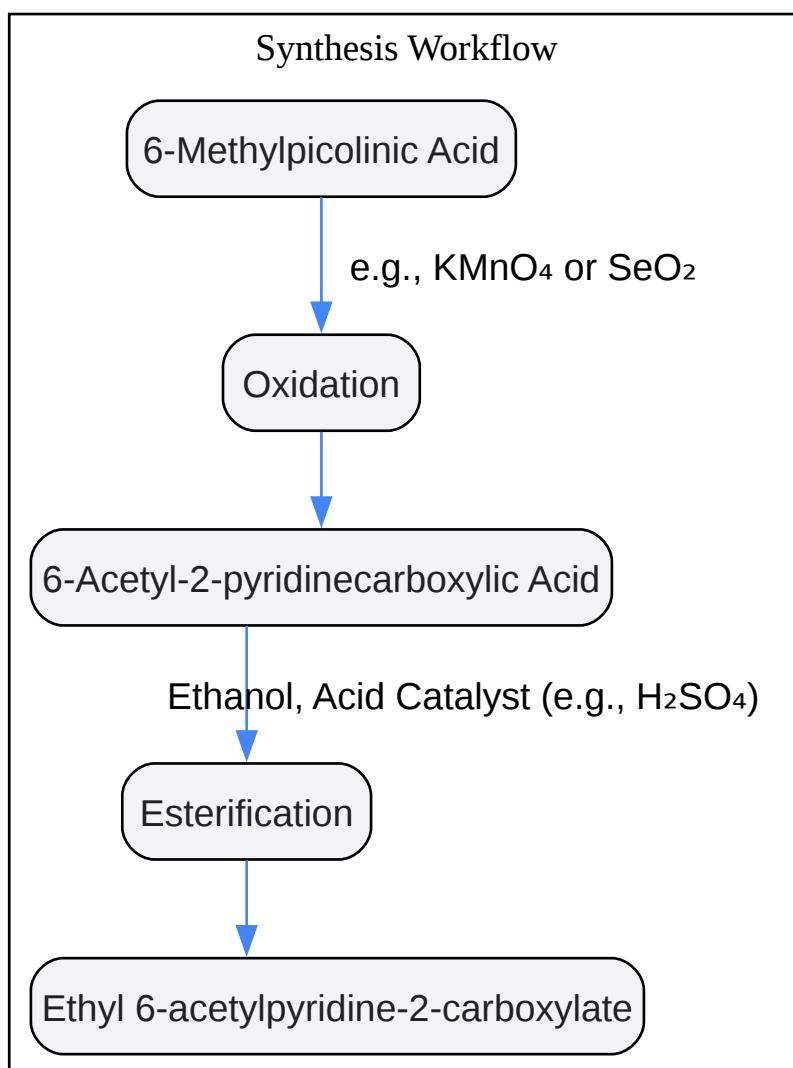
Property	Value	Source
IUPAC Name	ethyl 6-acetylpyridine-2-carboxylate	[PubChem] <a href="#">[1]</a>
CAS Number	114578-70-0	[Sigma-Aldrich]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>3</sub>	[PubChem] <a href="#">[1]</a>
Molecular Weight	193.20 g/mol	[PubChem] <a href="#">[1]</a>
Appearance	Colorless liquid or solid	[ChemBK] <a href="#">[2]</a>
Solubility	Soluble in organic solvents like ether and chloroform; insoluble in water.	[ChemBK] <a href="#">[2]</a>
SMILES	CCOC(=O)C1=CC=CC(=N1)C(=O)C	[PubChem] <a href="#">[1]</a>
InChIKey	COYXIUHSZNHMAS-UHFFFAOYSA-N	[PubChem] <a href="#">[1]</a>

#### Spectroscopic Signatures:

- <sup>1</sup>H NMR: Expected signals include a triplet and quartet for the ethyl group, distinct aromatic protons on the pyridine ring, and a singlet for the acetyl methyl group.
- <sup>13</sup>C NMR: Resonances for the two carbonyl carbons (ester and ketone), aromatic carbons, ethyl group carbons, and the acetyl methyl carbon are characteristic.
- IR Spectroscopy: Strong absorption bands are expected for the C=O stretching of the ketone (~1700 cm<sup>-1</sup>) and the ester (~1730 cm<sup>-1</sup>), along with C=N and C=C stretching vibrations from the pyridine ring.

## Synthesis of the Building Block

The preparation of **Ethyl 6-acetylpyridine-2-carboxylate** can be approached from commercially available pyridine precursors. A common and reliable method involves the esterification of the corresponding carboxylic acid.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

## Protocol 3.1: Synthesis via Esterification of 6-Acetyl-2-pyridinecarboxylic Acid

This protocol describes the conversion of the carboxylic acid to the ethyl ester, a standard and high-yielding transformation. The acid itself can be synthesized by oxidation of 6-methyl-2-acetylpyridine.

Materials:

- 6-Acetyl-2-pyridinecarboxylic acid (1.0 eq)
- Anhydrous Ethanol (20-30 mL per gram of acid)
- Concentrated Sulfuric Acid (catalytic, ~0.1 eq)
- Saturated Sodium Bicarbonate solution
- Ethyl Acetate
- Anhydrous Sodium Sulfate
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

**Procedure:**

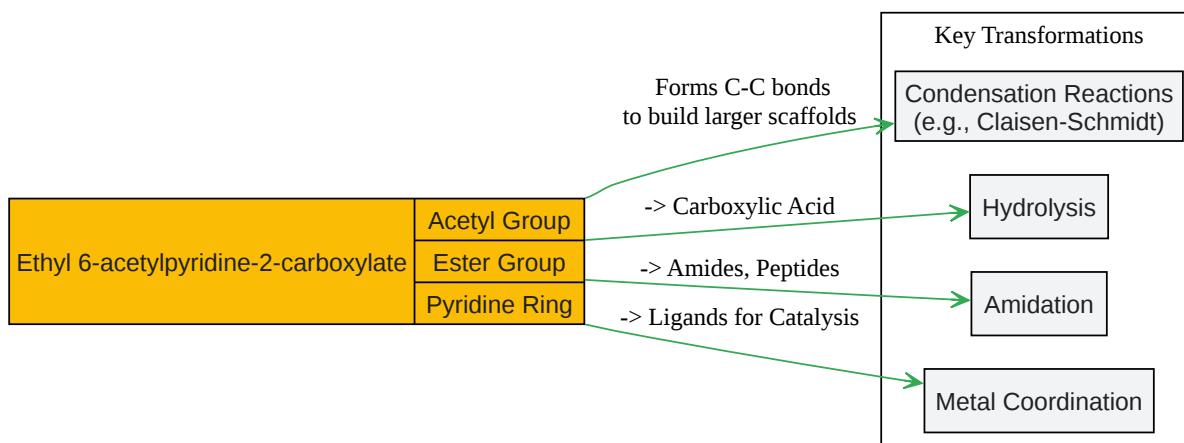
- **Reaction Setup:** Suspend 6-acetyl-2-pyridinecarboxylic acid in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
- **Catalyst Addition:** Carefully add concentrated sulfuric acid dropwise to the stirring suspension at room temperature. The addition is exothermic.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 12-24 hours).
- **Work-up (Quenching):** Cool the reaction mixture to room temperature and remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
- **Neutralization:** Dissolve the residue in ethyl acetate. Carefully transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes the acidic catalyst and any unreacted carboxylic acid.
- **Extraction:** Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: The resulting oil or solid can be purified by column chromatography on silica gel if necessary to afford the pure **ethyl 6-acetylpyridine-2-carboxylate**.

Causality and Trustworthiness: The use of a strong acid catalyst like  $\text{H}_2\text{SO}_4$  is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by ethanol.<sup>[3]</sup> The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent. The aqueous work-up with sodium bicarbonate is a self-validating step; the cessation of gas evolution confirms the complete neutralization of acid, ensuring the stability of the ester product during isolation.

## Key Transformations & Synthetic Utility

The synthetic power of **ethyl 6-acetylpyridine-2-carboxylate** stems from the selective manipulation of its functional groups.



[Click to download full resolution via product page](#)

Caption: Reactivity map of the core building block.

## Reactions at the Acetyl Group: Carbon-Carbon Bond Formation

The methyl protons of the acetyl group are acidic and can be deprotonated by a suitable base to form an enolate, which is a powerful nucleophile. This reactivity is central to building larger molecular frameworks.

**Claisen-Schmidt Condensation:** This base-catalyzed reaction with an aldehyde is a classic method for forming  $\alpha,\beta$ -unsaturated ketones (chalcones), which are themselves valuable intermediates.

### Protocol 4.1: Base-Catalyzed Condensation with an Aromatic Aldehyde

Materials:

- **Ethyl 6-acetylpyridine-2-carboxylate** (1.0 eq)
- Aromatic aldehyde (e.g., benzaldehyde, 1.0-1.2 eq)
- Ethanol
- Aqueous Sodium Hydroxide (e.g., 10% w/v)
- Beaker, magnetic stirrer

Procedure:

- **Dissolution:** Dissolve **ethyl 6-acetylpyridine-2-carboxylate** and the chosen aromatic aldehyde in ethanol in a beaker at room temperature.
- **Base Addition:** While stirring vigorously, add the aqueous sodium hydroxide solution dropwise. A color change and/or precipitation of the product may be observed.
- **Reaction:** Continue stirring at room temperature for 2-4 hours. The progress can be monitored by TLC.

- Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If not, pour the reaction mixture into cold water to induce precipitation.
- Washing and Drying: Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities. Dry the product under vacuum.

**Expertise & Rationale:** The use of a protic solvent like ethanol facilitates the dissolution of reactants and the hydroxide base. The reaction proceeds via the formation of a pyridine enolate which attacks the aldehyde carbonyl. The resulting aldol adduct rapidly dehydrates under the basic conditions to yield the thermodynamically stable conjugated chalcone system. This reaction is highly reliable for creating diverse libraries of compounds by simply varying the aldehyde component.[4][5]

## Reactions at the Ester Group: Gateway to Amides and Acids

The ethyl ester is a versatile handle that can be readily converted to other functional groups, most commonly the carboxylic acid or various amides. These derivatives are often the desired final products or key intermediates in multi-step syntheses.[6][7]

**Hydrolysis to Carboxylic Acid:** Saponification using a base like NaOH or LiOH, followed by acidic work-up, cleanly converts the ester to 6-acetyl-2-pyridinecarboxylic acid. This acid is a critical intermediate, for instance, in the synthesis of ligands where the carboxylate provides a metal binding site.

**Amidation:** Direct reaction with amines can form amides, though this often requires harsh conditions. A more controlled, two-step approach is generally preferred: first, hydrolyze the ester to the carboxylic acid, then activate the acid (e.g., by converting it to an acyl chloride with  $\text{SOCl}_2$  or using peptide coupling reagents like HATU) for reaction with an amine. This method is highly effective for synthesizing libraries of pyridine-2-carboxamides, which are prevalent in medicinal chemistry.[8]

## Protocol 4.2: Ester Hydrolysis to 6-Acetyl-2-pyridinecarboxylic Acid

Materials:

- **Ethyl 6-acetylpyridine-2-carboxylate** (1.0 eq)
- Methanol or Tetrahydrofuran (THF)
- 1M Sodium Hydroxide (NaOH) solution (1.5-2.0 eq)
- 1M Hydrochloric Acid (HCl) solution
- Round-bottom flask, magnetic stirrer

Procedure:

- Setup: Dissolve the starting ester in methanol or THF in a round-bottom flask.
- Saponification: Add the 1M NaOH solution and stir the mixture at room temperature. Monitor the reaction by TLC until the ester is fully consumed (typically 1-3 hours).
- Solvent Removal: Remove the organic solvent (methanol/THF) under reduced pressure.
- Acidification: Cool the remaining aqueous solution in an ice bath and acidify by slowly adding 1M HCl until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.
- Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Trustworthiness: This protocol is self-validating. The formation of a precipitate upon acidification is a strong indicator of successful hydrolysis, as the carboxylate salt is water-soluble while the protonated carboxylic acid is often not. Precise pH control is key to ensuring complete protonation and maximizing yield.

## Applications in Drug Discovery and Materials Science

The derivatives of **ethyl 6-acetylpyridine-2-carboxylate** are building blocks for a wide array of functional molecules.

- Medicinal Chemistry: The pyridine-2-carboxamide structure is a key feature in numerous biologically active compounds. The ability to easily generate diverse amides from this precursor makes it valuable in lead optimization campaigns. Furthermore, the chalcone derivatives obtained from condensation reactions are known to exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[9][10]
- Ligand Synthesis: The 2,6-disubstituted pyridine core is a classic "pincer" ligand scaffold.[11] The nitrogen and the carbonyl oxygens (from either the acetyl or the carboxylate/amide group) can form stable complexes with a variety of transition metals. These complexes are investigated for their catalytic activity, photophysical properties, and potential as therapeutic agents.[11][12]
- Fused Heterocyclic Systems: The dual functionality of the molecule makes it an ideal starting material for constructing fused bicyclic and polycyclic systems, such as thieno[2,3-b]pyridines, through intramolecular cyclization or multicomponent reactions.[13][14] These fused systems often possess unique electronic properties and biological profiles.

## Conclusion

**Ethyl 6-acetylpyridine-2-carboxylate** is more than a simple chemical reagent; it is a versatile platform for innovation. Its value is derived from the predictable and selective reactivity of its three functional groups, which allows for the rational design and efficient synthesis of complex molecular targets. By understanding the principles of its reactivity and mastering the robust protocols for its transformation, researchers can unlock its considerable potential to accelerate discovery in drug development, catalysis, and materials science.

## References

- ChemBK.
- PubChem.
- JETIR. Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. [Link]
- MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cull Complexes. [Link]
- Radboud University Repository. SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. [Link]
- ResearchGate.
- SciELO.
- Journal of Applied Pharmaceutical Science.

- MDPI.
- MDPI. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. [Link]
- Hindawi. Crystal Structures of Ethyl 4-(4-Florophenyl)
- Google Patents.
- NIH. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. [Link]
- Dalton Transactions. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes. [Link]
- ResearchGate. Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine.
- Chemistry Journal of Moldova. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYL PYRIDINE AND 2-FORMYL PYRIDINE.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Ethyl 6-acetylpyridine-2-carboxylate | C10H11NO3 | CID 11586434 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. US2758999A - Esterification of pyridine carboxylic acids - Google Patents  
[patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYL PYRIDINE AND 2-FORMYL PYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD [cjm.ichem.md]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy Ethyl 6-methylpyridine-2-carboxylate | 39640-51-2 [smolecule.com]
- 10. [japsonline.com](#) [japsonline.com]
- 11. [mdpi.com](#) [mdpi.com]
- 12. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(i)-based dye-sensitized solar cell (DSSC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02382B [pubs.rsc.org]
- 13. [jetir.org](#) [jetir.org]
- 14. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to Ethyl 6-acetylpyridine-2-carboxylate: A Versatile Heterocyclic Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045832#ethyl-6-acetylpyridine-2-carboxylate-as-a-heterocyclic-building-block>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)